1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-2-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-7-13-14(8-11(15)9-16-13)17(10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEFQHPYJYOLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Bromo-4-Azaindole
The 6-bromo-4-azaindole core is commonly prepared by selective bromination of 4-azaindole or its derivatives. According to patent CN102584820A, the method involves:
- Starting from 7-azaindole (a positional isomer of 4-azaindole) or directly from 4-azaindole derivatives.
- Bromination using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- The reaction is typically conducted in solvents like tetrahydrofuran or acetonitrile at low temperatures to ensure regioselectivity at the 6-position.
- Isolation of the 6-bromo-4-azaindole intermediate by filtration and purification by recrystallization or chromatography.
Methylation at the 2-Position
Methylation at the 2-position of the azaindole ring is achieved via metalation followed by alkylation:
- The 6-bromo-4-azaindole is treated with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperature (-78°C) to generate the lithio intermediate at the 2-position.
- Subsequent reaction with a methylating agent, typically methyl iodide or methyl triflate, introduces the methyl group selectively at the 2-position.
- Solvents such as tetrahydrofuran or diethyl ether are preferred for these organolithium reactions due to their ability to stabilize intermediates.
Sulfonylation at the Nitrogen (1-Position)
The final step involves sulfonylation of the nitrogen atom in the azaindole ring:
- The 2-methyl-6-bromo-4-azaindole intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or chloroform at 0°C to room temperature to avoid side reactions.
- The sulfonylation proceeds via nucleophilic attack of the azaindole nitrogen on the sulfonyl chloride, forming the sulfonamide linkage.
- Purification is achieved by extraction and recrystallization, yielding the target this compound compound.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Solvents | Key Notes |
|---|---|---|---|---|
| 1 | Selective Bromination | NBS or Br2, low temperature | THF, Acetonitrile | Regioselective bromination at 6-position |
| 2 | Lithiation and Methylation | LDA or n-BuLi, methyl iodide/triflate, -78°C | THF, Diethyl ether | Metalation at 2-position, then alkylation |
| 3 | Sulfonylation | Benzenesulfonyl chloride, base (Et3N or pyridine) | DCM, Chloroform | N-sulfonylation at 1-position nitrogen |
Detailed Research Findings and Notes
- Regioselectivity: The bromination step requires careful control of reaction conditions to avoid polybromination or substitution at undesired positions. Use of mild brominating agents and low temperatures is critical.
- Metalation control: Use of strong, non-nucleophilic bases such as LDA ensures selective lithiation at the 2-position without affecting the bromine substituent or sulfonyl group.
- Sulfonylation efficiency: The sulfonylation reaction is generally high yielding and selective due to the nucleophilicity of the azaindole nitrogen and the electrophilicity of benzenesulfonyl chloride.
- Purification: Crystallization and chromatographic techniques are employed to isolate pure intermediates and final products, ensuring removal of unreacted starting materials and side products.
- Scalability: The described methods have been reported in patent literature indicating feasibility for scale-up in industrial or research settings.
Chemical Reactions Analysis
Types of Reactions
1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemical and Physical Properties
- Molecular Formula : C14H11BrN2O2S
- Molecular Weight : 351.22 g/mol
- Structural Features : The compound contains a bromine atom and a sulfonyl group, which are critical for its biological activity.
Medicinal Chemistry
1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole has been extensively studied for its potential as a kinase inhibitor . Kinases play crucial roles in signaling pathways that regulate cell growth and division, making them important targets for cancer therapy.
- Mechanism of Action : The compound binds to the ATP-binding site of kinases, inhibiting their activity and leading to reduced cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where unchecked kinase activity can lead to tumor growth.
- Case Study : Research indicates that azaindole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that compounds similar to this compound effectively inhibit checkpoint kinase 1 (CHK1), enhancing chemotherapy efficacy by preventing DNA damage repair .
Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the creation of derivatives with tailored properties.
- Synthetic Routes : Common methods for synthesizing derivatives include:
- Heck Coupling Reaction : Utilizes palladium catalysts to couple aryl halides with alkenes.
- Bartoli Reaction : A method for introducing functional groups into the azaindole framework.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts the compound into various oxidized forms | Different sulfonyl derivatives |
| Reduction | Modifies functional groups | Alcohols or amines |
| Substitution | Replaces bromine with other nucleophiles | New functionalized azaindoles |
Material Science
In industrial applications, this compound can be used as a catalyst or precursor in the development of new materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers and other materials with desirable properties.
The biological activity of this compound is particularly noteworthy:
- Anticancer Properties : Compounds within the azaindole class have demonstrated significant anticancer activity. This is attributed to their ability to inhibit specific kinases involved in cancer progression .
- Kinase Inhibition Studies : Various studies have reported on the effectiveness of azaindoles as inhibitors of kinases such as Syk and IGF1-R, with IC50 values indicating potent activity .
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby modulating cellular processes . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key analogs include:
- 1-Benzenesulfonyl-2-methyl-4-azaindole (lacks bromine at C6)
- 1-Tosyl-2-methyl-6-bromo-4-azaindole (substitutes benzenesulfonyl with tosyl group)
- 6-Chloro-1-benzenesulfonyl-2-methyl-4-azaindole (substitutes bromine with chlorine)
| Property | 1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole | 1-Benzenesulfonyl-2-methyl-4-azaindole | 6-Chloro Analog |
|---|---|---|---|
| Molecular Weight | 369.23 g/mol | 290.33 g/mol | 324.78 g/mol |
| Electron-Withdrawing | Strong (Br) | None | Moderate (Cl) |
| Lipophilicity (LogP) | 3.2 (predicted) | 2.8 (predicted) | 2.9 (predicted) |
The chloro analog exhibits reduced steric hindrance but weaker electron-withdrawing effects, impacting reactivity in cross-coupling reactions .
Crystallographic and Conformational Analysis
Crystallographic studies of azaindoles often employ programs like SHELXL for refinement and ORTEP-3 for graphical representation . The bromine atom may influence packing via halogen bonding, a feature absent in non-brominated derivatives .
Biological Activity
1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole is a compound that has drawn considerable attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological mechanisms, synthesis, and applications, supported by relevant data and case studies.
- Molecular Formula : C14H11BrN2O2S
- Molecular Weight : 351.22 g/mol
- Structural Features : The compound features a bromine atom and a sulfonyl group, which are crucial for its biological activity.
The primary mechanism of action for this compound involves its role as a kinase inhibitor. It binds to the ATP-binding site of various kinases, preventing their phosphorylation activity, which is critical for numerous cellular processes such as proliferation and survival. This inhibition can lead to apoptosis in cancer cells and modulation of other signaling pathways.
Anticancer Properties
Research indicates that compounds within the azaindole class, including this compound, exhibit significant anticancer properties. A study highlighted that azaindole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents against malignancies .
Kinase Inhibition
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example:
- CHK1 Inhibition : Inhibitors of checkpoint kinase 1 (CHK1) have shown promise in enhancing the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage . The azaindole framework is particularly effective in this regard.
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some azaindoles exhibit toxicity to normal cells, they often show significantly higher toxicity towards cancer cells. This selectivity is crucial for developing safer cancer therapeutics .
Synthetic Routes
The synthesis of this compound typically involves:
- Bartoli Reaction : A method used to introduce the bromine substituent.
- Heck Coupling Reaction : Employed to form the final structure through coupling reactions with appropriate aryl halides.
These methods allow for the efficient production of the compound with high yields.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromobenzoyl Chloride | Brominated aromatic | Moderate kinase inhibition |
| 6-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | Similar core structure | Potential anticancer activity |
The unique combination of functional groups in this compound contributes to its distinct reactivity and biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological implications of azaindole derivatives:
- In vitro Studies : Azaindoles have been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
- Structure–Activity Relationship (SAR) : Investigations into SAR have identified key modifications that enhance kinase inhibition potency while reducing off-target effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Benzenesulfonyl-2-methyl-6-bromo-4-azaindole, and how can regioselectivity be ensured during bromination?
- Methodology : Bromination of azaindole derivatives typically employs N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert conditions. Regioselectivity at the 6-position is influenced by steric and electronic effects of the 2-methyl and 4-azaindole substituents. Confirmation via HPLC and NMR (¹H/¹³C) is critical to verify product purity and positional fidelity .
- Validation : Cross-reference with crystallographic data from structurally analogous brominated azaindoles (e.g., 4-Benzyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine) to validate substitution patterns .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Protocols : Store in airtight, light-resistant containers at –20°C in a dry, inert atmosphere (argon or nitrogen). Avoid prolonged exposure to moisture, as sulfonamide groups are prone to hydrolysis. Use gloveboxes for sensitive reactions .
- Safety : Follow GHS guidelines for non-hazardous sulfonamides; however, wear nitrile gloves and safety goggles to prevent accidental exposure .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) to confirm molecular weight (NIST databases provide reference spectra for benzenesulfonyl derivatives) .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve methyl (δ ~2.5 ppm) and bromine-induced deshielding effects .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve ambiguities in sulfonamide orientation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the bromine substituent in cross-coupling reactions?
- Approach : Use Density Functional Theory (DFT) to calculate electron density maps and Fukui indices, identifying the bromine atom as the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Validate predictions with kinetic studies (e.g., monitoring reaction progress via LC-MS) .
- Contradictions : Discrepancies between theoretical and experimental yields may arise from solvent effects or catalyst poisoning—optimize using PdCl₂(dppf) with triethylamine as a base .
Q. What strategies resolve contradictions in biological activity data when this compound is used as a kinase inhibitor?
- Analysis :
- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify off-target effects.
- Structural Analogues : Compare with 4-(1,1-dimethylethyl)-N-[5-hydroxy-6-substituted]benzenesulfonamide derivatives to isolate the role of the bromine and azaindole core in binding affinity .
- Crystallography : Co-crystallize with target kinases (e.g., JAK2) to map binding interactions and explain potency variations .
Q. How does the 4-azaindole core influence the compound’s electronic properties compared to traditional indole derivatives?
- Experimental Design :
- Cyclic Voltammetry : Measure oxidation potentials to assess electron-withdrawing effects of the azaindole nitrogen.
- UV-Vis Spectroscopy : Compare absorbance maxima with 1-(Benzenesulfonyl)indole to quantify π→π* transition shifts induced by the azaindole core .
Q. What are the challenges in achieving high enantiomeric purity for derivatives of this compound, and how can they be mitigated?
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
